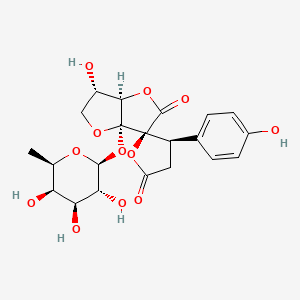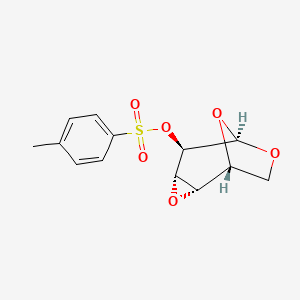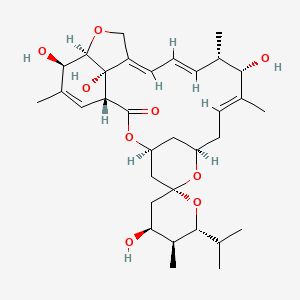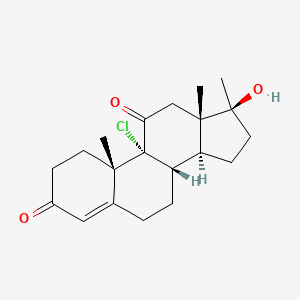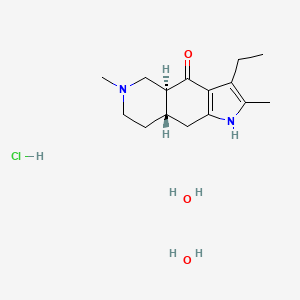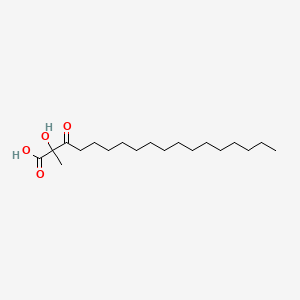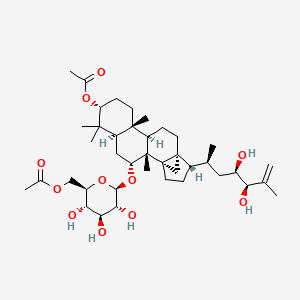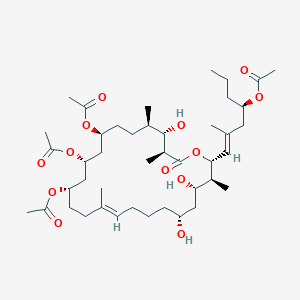![molecular formula C22H26N2O5S B1247122 (1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)
(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid is a sulfonamide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Formation
Photodimerization Template
A study demonstrated the use of similar anilino compounds as templates for stereoselective photodimerization, leading to high yields of cyclobutane dicarboxylic acids. This process utilized aniline derivatives in Suzuki cross-coupling reactions (Ghosn & Wolf, 2010).
Enantiomerically Pure β-Amino Acids Synthesis
Research has been conducted on the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from related cyclohexanecarboxylic acids, highlighting the importance of these compounds in producing helical β-peptides (Berkessel, Glaubitz & Lex, 2002).
Crystal Structure Analysis
A study on the crystal structure of 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide provides insight into the spatial arrangement and potential interactions of similar molecules (Gowda et al., 2010).
Chemical Reactions and Interactions
Quinamine Rearrangements
The quinamine rearrangement of compounds containing dimethyl and anilino groups has been studied, which can provide insights into the reactivity of similar compounds (Boduszek & Shine, 1988).
Mutagenicity and Reactive Intermediates
Research on the mutagenicity of 2-Chloro-4-(methylthio)butanoic acid, which reacts to form anilino compounds, helps in understanding the formation of reactive intermediates and potential health implications (Jolivette, Kende & Anders, 1998).
Sulfonamide Derivative Synthesis
Studies on the synthesis of new sulfonamide derivatives, including similar cyclohexanecarboxylic acids, reveal information about their chemical properties and potential applications (Danish et al., 2021).
Enzymatic Synthesis Processes
The enzymatic synthesis of monoesters from similar cyclohexanecarboxylic acids highlights the potential for biocatalytic processes in producing pharmaceutical intermediates (Goswami & Kissick, 2009).
Molecular Behavior and Drug Development
Drug Discovery and Molecular Modeling
Research on cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid as a modulator of metabotropic glutamate receptor subtype 4 provides insights into drug discovery and molecular modeling of similar compounds (Christov et al., 2011).
Enantiomeric Activity in ACE Inhibitors
A study on the activity of enantiomers of cyclohexanedicarboxylic acid derivatives as ACE inhibitors shows the significance of stereochemistry in drug design (Turbanti et al., 1993).
Propiedades
Nombre del producto |
(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid |
|---|---|
Fórmula molecular |
C22H26N2O5S |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H26N2O5S/c1-14-7-12-20(15(2)13-14)24-30(28,29)17-10-8-16(9-11-17)23-21(25)18-5-3-4-6-19(18)22(26)27/h7-13,18-19,24H,3-6H2,1-2H3,(H,23,25)(H,26,27)/t18-,19+/m1/s1 |
Clave InChI |
BLKPOIYAWPEWFU-MOPGFXCFSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O)C |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



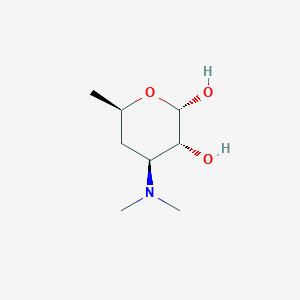
![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)

![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)
